molecular formula C16H14N2S B1652515 6H-1,3-Thiazin-2-amine, 4,6-diphenyl- CAS No. 145353-38-4

6H-1,3-Thiazin-2-amine, 4,6-diphenyl-

Cat. No.: B1652515
CAS No.: 145353-38-4
M. Wt: 266.4 g/mol
InChI Key: DECPAAQMLGSSCC-UHFFFAOYSA-N
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Description

6H-1,3-Thiazin-2-amine, 4,6-diphenyl- is a heterocyclic compound featuring a six-membered thiazine ring containing sulfur and nitrogen atoms, substituted with phenyl groups at positions 4 and 5. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal and synthetic chemistry.

Properties

CAS No.

145353-38-4

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

4,6-diphenyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C16H14N2S/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18)

InChI Key

DECPAAQMLGSSCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

1.1. Chalcone-Thiourea Cyclization

This compound is synthesized via cyclization reactions between substituted chalcones (α,β-unsaturated ketones) and thiourea derivatives. The reaction proceeds under basic conditions (e.g., NaOH/EtOH) to form the thiazine ring. For example:

  • Reactants : 4-Methoxy chalcone + thiourea

  • Conditions : Reflux in ethanol with catalytic NaOH

  • Product : 6-(4-Methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine

  • Yield : 70–85%

1.2. Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency and reduces time:

  • Reactants : Chloro/fluoro-substituted benzimidazole chalcone + thiourea

  • Conditions : Microwave irradiation (300 W, 120°C, 10 min)

  • Product : 6-(7-Chloro-6-fluoro-1H-benzimidazol-2-yl)-4-phenyl-6H-1,3-thiazin-2-amine

  • Advantage : 40% faster than conventional heating

Acylation Reactions

The primary amine group undergoes acylation to form stable amide derivatives:

2.1. Acetylation

  • Reagent : Acetic anhydride in acetic acid (2:1 v/v)

  • Conditions : Room temperature, 4–6 hours

  • Product : N-[6-(4-Substituted phenyl)-4-phenyl-6H-1,3-thiazin-2-yl]acetamide

  • Yield : 82–90%

2.2. Sulfonylation

  • Reagent : Methanesulfonyl chloride (MsCl)

  • Conditions : Dry dichloromethane, triethylamine base, 0°C → RT

  • Product : 6-Methanesulfonylaminobutyl-9-methylthioquinobenzothiazine

  • Application : Precursor for antimicrobial agents

3.1. Thiazolidin-4-one Derivatives

Condensation with aromatic aldehydes and thioglycolic acid yields fused heterocycles:

Reactants Conditions Product Yield
4,6-Diphenyl-6H-1,3-thiazin-2-amine + 4-Chlorobenzaldehyde + thioglycolic acidPolypropylene glycol, 110°C, 3 hr3-(4,6-Diphenyl-6H-1,3-thiazin-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one86%
4,6-Diphenyl-6H-1,3-thiazin-2-amine + 4-Nitrobenzaldehyde + thioglycolic acidPolypropylene glycol, 110°C, 3 hr3-(4,6-Diphenyl-6H-1,3-thiazin-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one78%

4.1. Suzuki-Miyaura Coupling

  • Reactants : Brominated thiazine + Arylboronic acid

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hr

  • Product : 4,6-Di(4-methoxyphenyl)-6H-1,3-thiazin-2-amine

  • Yield : 65%

5.1. [2+2] Cycloaddition

  • Reactants : Thiazin-2-amine + Acetylenedicarboxylate

  • Conditions : H₂O, room temperature

  • Product : Bicyclic thiazine-lactam hybrid

  • Application : Building block for antiviral agents

Comparison with Similar Compounds

Key Characteristics :

  • Synthesis : Synthesized via condensation-cyclization reactions involving aromatic aldehydes, thioglycolic acid, and amine precursors under specific conditions (e.g., polypropylene glycol at 110°C) .
  • Biological Activity : Derivatives of this compound exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) .
  • Characterization : Confirmed through elemental analysis, IR, ¹H NMR, and mass spectral data .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Compound Name Substituents/Ring Structure Key Properties Biological Activity Reference
6H-1,3-Thiazin-2-amine, 4,6-diphenyl- Phenyl groups at C4 and C6 Lipophilic; moderate solubility in organic solvents Antimicrobial (broad-spectrum)
6-(4-Methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine Methoxyphenyl at C6, phenyl at C4 Enhanced electronic density due to methoxy group Superior antifungal activity (T5GE derivative)
6-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine Methyl at C6, dihydrothiazine ring High solubility in ethanol/DMSO; reduced steric bulk SAR studies for drug development
3-(4,6-Diphenyl-thiazin-2-yl)thiazolidin-4-one Thiazolidinone fused to thiazine Increased rigidity and hydrogen-bonding capacity Enhanced antimicrobial potency
6H-1,3-Oxazin-2-amine derivatives Oxygen atom in place of sulfur Altered electronic properties (less polarizable than sulfur) Varied activity (dependent on substituents)

Solubility and Physicochemical Properties

  • 4,6-Diphenyl-6H-1,3-thiazin-2-amine: Limited solubility in polar solvents due to bulky phenyl groups; typically requires organic solvents (e.g., DMSO) for biological testing .
  • 6-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Exhibits higher solubility in ethanol and DMSO, attributed to the methyl group and reduced ring strain .
  • Oxazine Analogs : Improved water solubility compared to thiazines, as oxygen’s electronegativity enhances polarity .

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the preparation of (2E)-1,3-diphenylprop-2-en-1-one (chalcone) derivatives through a Claisen-Schmidt condensation reaction. Equimolar quantities of benzaldehyde or substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) and acetophenone are dissolved in ethanol, followed by the addition of sodium hydroxide (NaOH) solution. The mixture is stirred for 2–5 hours at 15°C, resulting in the formation of a turbid suspension. The product is precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol.

Key Reaction Conditions :

  • Reactants : Benzaldehyde derivatives (0.01 mol), acetophenone (0.01 mol).
  • Solvent : Ethanol (10–20 mL).
  • Base : Aqueous NaOH (0.02 mol).
  • Temperature : 15°C (maintained using an ice bath).
  • Yield : 70–85%.

Cyclization with Thiourea to Form 4,6-Diphenyl-6H-1,3-thiazin-2-amine

The chalcone intermediate is subsequently reacted with thiourea in ethanolic NaOH to form the thiazin-2-amine core. A mixture of chalcone (0.02 mol) and thiourea (0.02 mol) in ethanolic NaOH is stirred for 2–3 hours, followed by dilution with cold water. The precipitate is filtered, washed, and recrystallized from ethanol.

Key Reaction Conditions :

  • Reactants : Chalcone (0.02 mol), thiourea (0.02 mol).
  • Solvent : Ethanol (25–30 mL).
  • Base : Ethanolic NaOH (10% w/v).
  • Temperature : Room temperature (25°C).
  • Yield : 75–80%.

One-Pot Multicomponent Reaction (MCR)

An alternative method employs a one-pot MCR strategy using acetophenone, benzaldehyde, and thiourea. This approach eliminates the need for isolating the chalcone intermediate. The reaction is catalyzed by PPTS (pyridinium p-toluenesulfonate) in ethanol at room temperature, yielding 4,6-diphenyl-6H-1,3-thiazin-2-amine directly.

Key Reaction Conditions :

  • Reactants : Acetophenone (1 mmol), benzaldehyde (1 mmol), thiourea (1 mmol).
  • Catalyst : PPTS (10 mol%).
  • Solvent : Ethanol (10 mL).
  • Temperature : Room temperature (25°C).
  • Reaction Time : 4–6 hours.
  • Yield : 82–89%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polypropylene Glycol (PPG) : In the two-step method, PPG-2000 enhances cyclization efficiency at 110°C, reducing reaction time to 4–11 hours.
  • Ethanol vs. PPG : Ethanol-based reactions require longer durations (24–48 hours) but avoid high temperatures, preserving thermal-sensitive functional groups.

Analytical Characterization

Spectral Data

  • IR Spectroscopy :
    • N–H stretch: 3113–3250 cm⁻¹.
    • C–S stretch: 725–817 cm⁻¹.
    • C=N stretch: 1632 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • NH₂ protons: Singlet at δ 6.9 ppm.
    • Aromatic protons: Multiplet at δ 6.93–7.52 ppm.
    • Thiazine ring protons: Singlet at δ 5.58–6.62 ppm.
  • Elemental Analysis :
    • C: 70.5–72.1%, H: 4.8–5.2%, N: 8.3–8.9%.

Purity Validation

  • Thin-layer chromatography (TLC) with hexane:ethyl acetate:methanol (4:2:1) confirms reaction completion (Rf = 0.65–0.78).

Comparative Analysis of Synthetic Routes

Parameter Two-Step Method One-Pot MCR
Reaction Time 24–48 hours 4–6 hours
Yield 70–80% 82–89%
Complexity Intermediate isolation No isolation required
Scalability Moderate High
Suitability Small-scale synthesis Industrial applications

The one-pot MCR offers superior efficiency and scalability, whereas the two-step method provides better control over intermediate purity.

Q & A

Q. Methodological Approach :

  • Cross-Validation : Compare experimental data (e.g., 1H^1H-NMR chemical shifts) with computational predictions from DFT-based tools. For example, discrepancies in aromatic proton signals may arise from dynamic effects or solvent interactions, requiring variable-temperature NMR studies .
  • X-ray Crystallography : Resolve ambiguities in molecular conformation by determining crystal structures, as seen in related thiazine derivatives where phenyl group orientations were confirmed via diffraction .

What experimental design strategies are recommended for studying substituent effects on biological activity?

Factorial Design :
Use a 2k^k factorial design to systematically vary substituents (e.g., electron-withdrawing/donating groups) and assess their impact on bioactivity. For example:

FactorLevel 1 (R = -OCH3_3)Level 2 (R = -Cl)
Yield72%65%
IC50_{50}1.2 µM3.8 µM

This approach isolates critical variables and identifies synergistic effects, as demonstrated in triazine-based antimicrobial studies .

How can computational chemistry enhance the design of 6H-1,3-Thiazin-2-amine derivatives with tailored properties?

Q. Advanced Workflow :

Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological media by modeling interactions with lipid bilayers or proteins.

Docking Studies : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize candidates for synthesis .

Machine Learning : Train models on existing bioactivity datasets to predict novel substituents with high binding affinity .

What are the challenges in characterizing the electronic properties of 6H-1,3-Thiazin-2-amine derivatives?

Q. Methodological Solutions :

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/accepting capabilities. For example, phenyl substituents at C4 and C6 may stabilize radical intermediates, altering reduction potentials .
  • TD-DFT Calculations : Correlate UV-Vis absorption spectra with frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer transitions .

How can researchers address low yields in multi-step syntheses of 6H-1,3-Thiazin-2-amine derivatives?

Q. Advanced Strategies :

  • Flow Chemistry : Implement continuous-flow reactors to improve mixing and heat transfer, reducing side reactions in exothermic steps .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What green chemistry principles apply to the synthesis of 6H-1,3-Thiazin-2-amine derivatives?

Q. Sustainable Methods :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Employ heterogeneous catalysts (e.g., zeolites) for Suzuki-Miyaura couplings to minimize metal waste .

How do steric and electronic effects of 4,6-diphenyl substituents influence reactivity?

Q. Experimental and Computational Insights :

  • Steric Effects : Bulky phenyl groups at C4 and C6 hinder nucleophilic attack at the thiazine core, as shown in X-ray structures of analogous compounds .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -NO2_2) increase electrophilicity at C2, enhancing reactivity with amines .

What safety protocols are critical when handling 6H-1,3-Thiazin-2-amine intermediates?

Q. Best Practices :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure, as recommended for structurally similar amines .
  • Waste Management : Segregate reaction residues containing sulfur or nitrogen byproducts for specialized disposal to prevent environmental contamination .

How can researchers validate the purity of 6H-1,3-Thiazin-2-amine derivatives for pharmacological studies?

Q. Analytical Workflow :

HPLC-MS : Confirm molecular weight and detect impurities (<0.5% threshold).

Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

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